molecular formula C22H20O5 B3824064 8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate

8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate

Cat. No. B3824064
M. Wt: 364.4 g/mol
InChI Key: ZYBYCZKZDFBDHL-UHFFFAOYSA-N
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Description

The compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. It has two carbonyl groups (C=O), an 8-hydroxy group (OH), and a 2-butylcyclopropanecarboxylate group attached to the anthracene structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the anthracene core, the introduction of the carbonyl and hydroxy groups, and the attachment of the 2-butylcyclopropanecarboxylate group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The anthracene core would contribute to the rigidity and planarity of the molecule, while the other functional groups could introduce elements of polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl, hydroxy, and carboxylate groups. These functional groups are often involved in various chemical reactions. For instance, the carbonyl group can undergo nucleophilic addition reactions, and the hydroxy group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like carbonyl and hydroxy could increase its solubility in polar solvents. The large aromatic system could contribute to a higher melting point and boiling point .

Mechanism of Action

Without specific context or application, it’s difficult to determine the exact mechanism of action for this compound. If it’s used in a biological context, the compound might interact with biological macromolecules in a specific way .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided. Specific safety data would depend on various factors, including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

(8-hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-2-3-6-12-11-15(12)22(26)27-17-10-5-8-14-19(17)21(25)18-13(20(14)24)7-4-9-16(18)23/h4-5,7-10,12,15,23H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYCZKZDFBDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate
Reactant of Route 3
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate
Reactant of Route 4
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate
Reactant of Route 5
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate
Reactant of Route 6
8-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl 2-butylcyclopropanecarboxylate

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